

ensuring complete removal of JNJ-42041935 after treatment

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Compound of Interest

Compound Name: JNJ-42041935

Cat. No.: B608221

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Technical Support Center: JNJ-42041935

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete removal of **JNJ-42041935** after experimental treatment.

Frequently Asked Questions (FAQs)

Q1: What is **JNJ-42041935** and what is its mechanism of action?

JNJ-42041935 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2][3] It functions as a 2-oxoglutarate competitive, reversible inhibitor.[2][3][4] By inhibiting PHDs, **JNJ-42041935** stabilizes Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen.

Q2: Is **JNJ-42041935** cell-permeable?

Yes, **JNJ-42041935** is described as a cell-permeable compound.[3]

Q3: What is the solubility of **JNJ-42041935**?

JNJ-42041935 is soluble in DMSO and a mixture of DMSO and PBS.[5] For specific solubility data, please refer to the table below.

Q4: Is it necessary to completely remove **JNJ-42041935** after treatment?

Yes, for experiments where the subsequent cellular processes should not be influenced by the continued presence of the inhibitor, complete removal is crucial. As **JNJ-42041935** is a reversible inhibitor, its effects are expected to diminish upon removal.

Q5: How can I be sure that **JNJ-42041935** has been completely removed?

Verification of complete removal requires analytical validation. A highly sensitive method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended to quantify any residual compound in cell lysates or culture medium.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in post-treatment assays.

- Possible Cause: Incomplete removal of **JNJ-42041935**, leading to continued inhibition of PHD enzymes.
- Troubleshooting Steps:
 - Review Washout Protocol: Ensure that the washout protocol is being followed precisely, including the number of washes, volume of wash buffer, and incubation times.
 - Increase Wash Steps: Increase the number of washes with fresh, pre-warmed culture medium.
 - Extend Incubation in Fresh Medium: After the final wash, incubate the cells in fresh, inhibitor-free medium for a longer duration to allow for passive diffusion of any remaining intracellular compound.
 - Analytical Validation: Perform LC-MS/MS analysis on cell lysates after the washout procedure to quantify any residual **JNJ-42041935**.

Issue 2: High background or no signal in downstream assays.

- Possible Cause: Non-specific binding of **JNJ-42041935** to cellular components or experimental plastics.
- Troubleshooting Steps:

- **Assess Non-Specific Binding:** Conduct a control experiment to determine the extent of non-specific binding. This can be done by incubating **JNJ-42041935** with cell lysates from untreated cells and measuring the amount of unbound compound.
- **Incorporate a Surfactant in Wash Buffer:** Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) to the wash buffer to help disrupt non-specific interactions. Ensure the surfactant is compatible with your cell type and downstream assays.
- **Change Cultureware:** If significant binding to plastic is suspected, consider using low-binding microplates or tubes.

Issue 3: Difficulty in detecting **JNJ-42041935** in cell lysates for validation.

- **Possible Cause:** Inefficient cell lysis and compound extraction, or sub-optimal LC-MS/MS parameters.
- **Troubleshooting Steps:**
 - **Optimize Lysis/Extraction:** Ensure the chosen lysis and extraction method is effective for your cell type and compatible with small molecule analysis. Sonication or the use of organic solvents may be required.
 - **Optimize LC-MS/MS Method:** Develop and optimize the LC-MS/MS method specifically for **JNJ-42041935**. This includes selecting the appropriate column, mobile phases, and mass transitions. A published method for detecting **JNJ-42041935** in urine can be adapted for this purpose.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - **Use an Internal Standard:** Incorporate a suitable internal standard to account for variability in sample preparation and instrument response.

Data Presentation

Table 1: Properties of **JNJ-42041935**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₆ ClF ₃ N ₄ O ₃	[5]
Molecular Weight	346.65 g/mol	
Mechanism of Action	Reversible, 2-oxoglutarate competitive inhibitor of PHD enzymes	[2][3][4]
Solubility (DMSO)	≥ 30 mg/mL	[5]
Solubility (DMSO:PBS (pH 7.2) (1:1))	~0.5 mg/mL	[5]

Experimental Protocols

Protocol 1: Washout Procedure for JNJ-42041935 from Adherent Cell Culture

This protocol outlines a general procedure for the removal of **JNJ-42041935** from adherent cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

- Cells treated with **JNJ-42041935**
- Pre-warmed, sterile Phosphate-Buffered Saline (PBS)
- Pre-warmed, sterile complete culture medium (inhibitor-free)
- Sterile pipette tips and aspiration equipment

Procedure:

- Aspirate Treatment Medium: Carefully aspirate the medium containing **JNJ-42041935** from the cell culture vessel.
- First Wash: Gently add pre-warmed PBS to the vessel, ensuring the cell monolayer is completely covered. Gently rock the vessel to wash the cells. Aspirate the PBS.

- Repeat Washes: Repeat the wash step with PBS two more times.
- Medium Wash: Add pre-warmed, inhibitor-free complete culture medium to the vessel. Gently rock the vessel and then aspirate the medium.
- Final Medium Addition: Add the desired volume of fresh, pre-warmed, inhibitor-free complete culture medium for subsequent experiments.
- (Optional) Recovery Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) in the fresh medium to allow for the diffusion of any remaining intracellular inhibitor before proceeding with downstream assays.

Protocol 2: Validation of JNJ-42041935 Removal by LC-MS/MS

This protocol provides a framework for the quantification of residual **JNJ-42041935** in cell lysates. It is based on established methods for small molecule quantification and should be optimized for your specific instrumentation and experimental setup.

Materials:

- Cell lysates from washout and control (untreated) cells
- **JNJ-42041935** analytical standard
- Internal Standard (IS) - a structurally similar compound not present in the sample
- Acetonitrile (ACN), HPLC-grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- LC-MS/MS system

Procedure:

- Sample Preparation:
 - To 100 μ L of cell lysate, add 200 μ L of ACN containing the internal standard.
 - Vortex vigorously for 1 minute to precipitate proteins and extract the compound.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
 - Chromatographic Separation:
 - Column: A C18 column is suitable for separation.[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - Mobile Phase A: Water with 0.1% formic acid.[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - Gradient: Develop a suitable gradient to ensure separation of **JNJ-42041935** from matrix components.
 - Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (optimization required).[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
 - Mass Transitions: Determine the optimal precursor and product ion transitions for **JNJ-42041935** and the internal standard by infusing a standard solution.
- Quantification:
 - Generate a calibration curve using the **JNJ-42041935** analytical standard spiked into lysates from untreated cells.

- Calculate the concentration of any residual **JNJ-42041935** in the washout samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

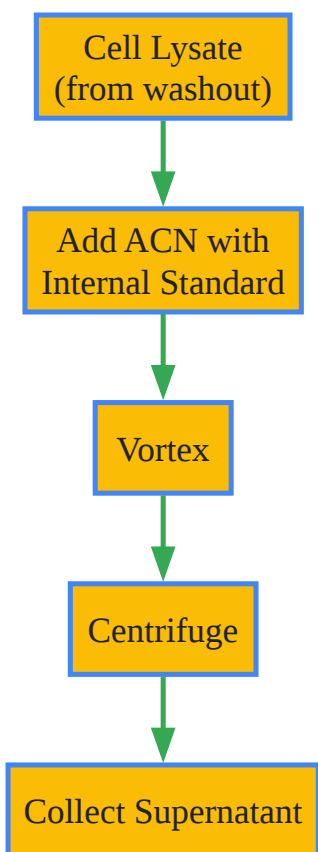
Visualizations



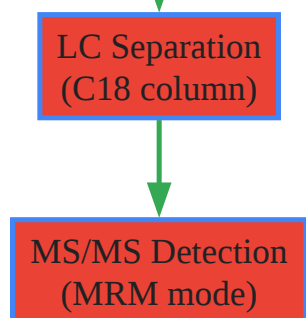
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Caption: Workflow for the removal of **JNJ-42041935** from adherent cell cultures.

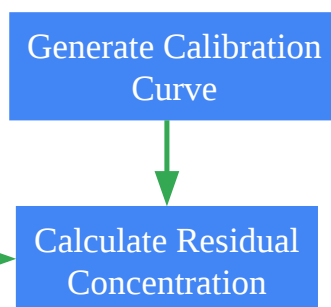
Sample Preparation



LC-MS/MS Analysis



Quantification



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Caption: Workflow for the validation of **JNJ-42041935** removal using LC-MS/MS.

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